2-Methyl-3-nitroaniline

Descripción

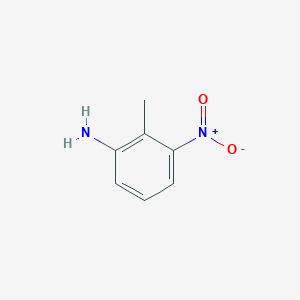

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCFJYRLBAANKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Record name | 2-METHYL-3-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20669 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025628 | |

| Record name | 2-Methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-3-nitroaniline appears as yellow rhombic needles (from water) or bright yellow powder. (NTP, 1992) | |

| Record name | 2-METHYL-3-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20669 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

581 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | 2-METHYL-3-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20669 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 2-METHYL-3-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20669 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

603-83-8 | |

| Record name | 2-METHYL-3-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20669 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-3-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 603-83-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-3-nitroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3JC433CEB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

198 °F (NTP, 1992) | |

| Record name | 2-METHYL-3-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20669 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-nitroaniline (CAS Number: 603-83-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-nitroaniline (CAS No. 603-83-8), a significant chemical intermediate. This document details its physicochemical, spectroscopic, and toxicological properties. Furthermore, it includes detailed experimental protocols for its synthesis, purification, and analysis. While primarily utilized as a building block in organic synthesis, particularly for dyes and pigments, this guide also explores the broader context of nitroanilines in medicinal chemistry. All quantitative data is presented in structured tables for clarity, and key chemical processes are visualized using diagrams.

Physicochemical and Spectroscopic Properties

This compound is a yellow to greenish-yellow crystalline powder.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂ | [2][3] |

| Molecular Weight | 152.15 g/mol | [2][3] |

| Melting Point | 88-90 °C | |

| Boiling Point | 305 °C (decomposes) | |

| Density | 1.269 g/cm³ | [4] |

| Appearance | Yellow to greenish-yellow crystalline powder | [1] |

| Solubility | Insoluble in water; freely soluble in ethanol (B145695) and ether. | |

| Vapor Pressure | 0.409 mmHg at 25°C | [4] |

| Flash Point | 138.1 °C | [2] |

| pKa | 2.31 ± 0.10 (Predicted) | [4] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.07 (t, J = 8.0 Hz, 1H), 6.93 (d, J = 7.9 Hz, 1H), 6.88 (d, J = 8.0 Hz, 1H), 5.54 (s, 2H, -NH₂), 2.07 (s, 3H, -CH₃) | [5] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 151.98, 149.07, 127.13, 117.89, 113.97, 111.00, 12.88 | [5] |

| IR (KBr disc) | Conforms to structure | [1] |

| Mass Spectrum (EI) | Major peaks at m/z 152 (M+), 77 | [3] |

Synthesis and Reactivity

This compound is primarily synthesized through the nitration of N-acetyl-2-methylaniline followed by deprotection, or via the partial reduction of 2,6-dinitrotoluene.[4] It serves as a versatile intermediate in organic synthesis. The amino group can be diazotized to form diazonium salts, which are precursors to various functional groups.[2] It also undergoes condensation reactions, for example, with aldehydes to form Schiff bases.[6]

Logical Workflow for the Synthesis of this compound

Biological Activity and Relevance in Drug Development

Currently, there is no documented evidence of this compound being directly involved in any specific biological signaling pathways. Its primary role in a biological context has been as a standard for evaluating the microbial degradation of nitroaromatic compounds.

However, the broader class of nitroanilines has been explored in medicinal chemistry. N-substituted nitroaniline derivatives have shown a range of biological activities, including anticancer and antimicrobial properties.[7] The nitro group can be crucial for the mechanism of action, especially in bioreductive activation under hypoxic conditions found in solid tumors.[7] While this compound itself is not a therapeutic agent, its structural motif could potentially be incorporated into the design of novel bioactive molecules.

Experimental Protocols

The following are representative experimental protocols for the synthesis, purification, and analysis of this compound. These are generalized procedures and may require optimization.

Synthesis of this compound from 2-Methylaniline (Illustrative Protocol)

This protocol is adapted from general procedures for the nitration of anilines.

Materials:

-

2-Methylaniline (o-toluidine)

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Ethanol

-

Sodium hydroxide (B78521)

-

Ice

Procedure:

-

Acetylation: In a round-bottom flask, dissolve 2-methylaniline in glacial acetic acid. Slowly add acetic anhydride while cooling the mixture in an ice bath. Stir the reaction mixture at room temperature until the acetylation is complete (monitored by TLC). Pour the mixture into ice water to precipitate N-acetyl-2-methylaniline. Filter, wash with water, and dry the product.

-

Nitration: To a cooled solution of N-acetyl-2-methylaniline in concentrated sulfuric acid, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C. After the addition is complete, stir the mixture at a low temperature for a specified time. Pour the reaction mixture onto crushed ice to precipitate the nitrated product. Filter, wash with cold water, and dry.

-

Hydrolysis: Reflux the crude N-acetyl-2-methyl-3-nitroaniline with an aqueous solution of sodium hydroxide or sulfuric acid until the deprotection is complete (monitored by TLC). Cool the reaction mixture and neutralize it to precipitate this compound. Filter the product, wash thoroughly with water, and dry.

Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot filter the solution to remove insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the purified crystals in a vacuum oven.[8]

Analytical Methods

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Acquisition Parameters (¹H NMR):

-

Spectrometer: 400 MHz

-

Pulse Sequence: Standard 1D proton

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 s

Acquisition Parameters (¹³C NMR):

-

Spectrometer: 100 MHz

-

Pulse Sequence: Standard 1D carbon with proton decoupling

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2-5 s

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Prepare working standards by serial dilution of the stock solution.

Instrumental Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile (B52724)/water mixture) at a concentration of approximately 1 mg/mL.

-

Prepare working standards by serial dilution of the stock solution.

Chromatographic Conditions:

-

HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an optional acid modifier like 0.1% formic acid. A typical starting condition could be 40:60 (v/v) acetonitrile:water.[9]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector at a wavelength of 254 nm.

-

Injection Volume: 10 µL.

Toxicology and Safety

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[10][11] It may cause damage to organs through prolonged or repeated exposure.[11] It is also toxic to aquatic life with long-lasting effects.[10][11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: Toxicological Information

| Hazard Statement | Classification | Reference |

| H301, H311, H331 | Toxic if swallowed, in contact with skin or if inhaled | [10][11] |

| H373 | May cause damage to organs through prolonged or repeated exposure | [11] |

| H411 | Toxic to aquatic life with long lasting effects | [10][11] |

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical and spectroscopic properties. Its synthesis and reactivity are characteristic of aromatic amines and nitro compounds, making it a useful building block in various chemical industries. While its direct biological activity and involvement in signaling pathways are not established, the broader class of nitroanilines holds some interest in medicinal chemistry. This guide provides essential information for researchers and professionals working with this compound, including detailed, albeit illustrative, experimental protocols for its synthesis, purification, and analysis, alongside crucial safety information.

Experimental Workflow Diagram

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 603-83-8 | FM31633 | Biosynth [biosynth.com]

- 3. This compound | C7H8N2O2 | CID 11783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. rsc.org [rsc.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. This compound | 603-83-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

physical and chemical properties of 2-Methyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methyl-3-nitroaniline (CAS No. 603-83-8). The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visual representations of key processes and relationships to support advanced applications in organic synthesis, medicinal chemistry, and materials science.

Core Chemical and Physical Properties

This compound, also known as 3-nitro-o-toluidine or 2-amino-6-nitrotoluene, is an aromatic amine that serves as a versatile intermediate in the synthesis of dyes, pigments, and specialized organic molecules.[1][2] Its structure, featuring an amine, a nitro group, and a methyl group on a benzene (B151609) ring, provides a unique platform for a variety of chemical transformations.[1]

Structural and General Properties

This table summarizes the fundamental identifiers and structural information for this compound.

| Property | Value | Citation(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Nitro-o-toluidine, 2-Amino-6-nitrotoluene | [3][4] |

| CAS Number | 603-83-8 | [4] |

| Molecular Formula | C₇H₈N₂O₂ | [4] |

| Molecular Weight | 152.15 g/mol | [5] |

| Appearance | Yellow to greenish-yellow crystalline powder, Yellow rhombic needles | [4] |

| Canonical SMILES | CC1=C(C=CC=C1--INVALID-LINK--[O-])N | [4] |

| InChI Key | HFCFJYRLBAANKN-UHFFFAOYSA-N | [3] |

Physicochemical Data

The following table presents key quantitative physicochemical data for this compound, critical for experimental design and process development.

| Property | Value | Citation(s) |

| Melting Point | 88-90 °C (lit.) | [4] |

| Boiling Point | 305 °C (lit.); 304.7 °C | [4],[5] |

| Solubility in Water | < 0.1 g/100 mL at 23 °C; < 1 mg/l | [4] |

| pKa | 2.31 ± 0.10 (Predicted) | [4] |

| Flash Point | 138.1 °C | [5] |

| Topological Polar Surface Area | 71.8 Ų | [4] |

| Complexity | 155 | [4] |

Reactivity and Stability

This compound is a stable compound under normal temperatures and pressures.[4] However, it may be sensitive to prolonged exposure to air.[6] Its chemical reactivity is dictated by the amine and nitro functional groups. The amine group imparts basic and nucleophilic properties, while the nitro group is strongly electron-withdrawing.[7]

Incompatibilities : This compound is incompatible with strong acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[4]

The reactivity profile is visualized in the diagram below, outlining the key reactive sites and incompatible substance classes.

Experimental Protocols

Synthesis of this compound

The following protocol is a multi-step synthesis starting from o-toluidine (B26562), adapted from a procedure published in Organic Syntheses.[8] It involves the protection of the amine group via acetylation, followed by nitration and subsequent deprotection via hydrolysis.

Step 1: Acetylation of o-Toluidine

-

In a 1-liter three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, charge 650 mL of acetic anhydride.

-

Introduce 107 g (1 mole) of o-toluidine from the dropping funnel. The mixture will become very warm.

-

After the addition is complete, cool the solution to 12–13°C in an ice-salt bath. The corresponding acetotoluide may precipitate.

Step 2: Nitration of o-Acetotoluide

-

Replace the dropping funnel and condenser with a new dropping funnel containing 126 mL (2 moles) of 70% nitric acid and a thermometer.

-

Add the nitric acid dropwise to the cold slurry, maintaining the temperature carefully between 10–12°C. Caution: The temperature must not rise above 18°C to avoid the risk of violent decomposition.

-

Continue the addition over 1–2 hours. The acetotoluide will redissolve, and the solution will become deeply colored.

-

Pour the reaction solution into 3 liters of ice water with stirring. A mixture of nitroacetotoluides will precipitate as a cream-colored solid.

-

Collect the precipitate on a Büchner funnel and wash thoroughly with four 500-mL portions of ice water.

Step 3: Hydrolysis to this compound

-

Place the moist precipitate from Step 2 into a steam-distillation apparatus.

-

Add 300 mL of concentrated hydrochloric acid and heat the mixture to boiling. The acetotoluides will rapidly hydrolyze, and the solution will turn dark red.

-

Introduce steam and continue the distillation until approximately 36 liters of distillate has been collected.

-

Cool the distillate. The this compound will separate as bright orange needles.

-

Collect the product on a large Büchner funnel and dry. The typical yield is 75–84 g (49–55%).

The overall workflow for this synthesis is depicted in the diagram below.

Purification Protocol

The primary product can be further purified if necessary. The most common method for purifying nitrotoluidines is recrystallization.[8][9]

Recrystallization Procedure:

-

Dissolve the crude this compound product in a minimum amount of hot ethanol (B145695) or benzene.[9]

-

If the solution is colored with impurities, a small amount of activated charcoal can be added, and the solution can be briefly boiled.

-

Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

For highly pure samples, a second steam distillation can also be performed.[8]

Spectral Data

Various spectral data are available for the characterization of this compound. These include ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, which are essential for structure confirmation and purity assessment.[2][10] Researchers are advised to consult spectral databases for detailed spectra.

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[4] It may cause damage to organs through prolonged or repeated exposure.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[4]

-

Handling: Use only in a well-ventilated area or a fume hood. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

This guide is intended for informational purposes for qualified professionals and does not supersede any safety data sheets (SDS) or institutional safety protocols. Always consult the relevant SDS before handling this chemical.

References

- 1. nbinno.com [nbinno.com]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. This compound | C7H8N2O2 | CID 11783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]

- 6. CN110642723A - Synthesis method of p-nitro-o-toluidine - Google Patents [patents.google.com]

- 7. US2128511A - Process of preparing meta-nitropara-toluidine - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

An In-depth Technical Guide to 2-Methyl-3-nitroaniline: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-nitroaniline (CAS No: 603-83-8), a significant chemical intermediate. The document details its molecular structure, physicochemical properties, spectroscopic data, and key synthetic applications. Emphasis is placed on its preparation via the selective reduction of 2,6-dinitrotoluene (B127279) and its utility as a precursor in the synthesis of azo dyes. This guide is intended to be a valuable resource for professionals in chemical research and development.

Chemical Identity and Molecular Structure

This compound, also known as 3-nitro-o-toluidine or 2-amino-6-nitrotoluene, is an aromatic organic compound. Its structure consists of a benzene (B151609) ring substituted with a methyl group, an amino group, and a nitro group at positions 2, 1, and 3, respectively.

Molecular Formula: C₇H₈N₂O₂

IUPAC Name: this compound

CAS Number: 603-83-8

Chemical Structure:

Physicochemical Properties

This compound appears as a yellow to greenish-yellow crystalline powder or yellow rhombic needles.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 152.15 g/mol | [1][2] |

| Melting Point | 88-90 °C | |

| Boiling Point | 305 °C (decomposes) | [1] |

| Solubility | Insoluble in water | [1] |

| Appearance | Yellow to greenish-yellow crystalline powder | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure.

¹H NMR (400 MHz, DMSO-d₆): δ 7.07 (t, J = 8.0 Hz, 1H), 6.93 (d, J = 7.9 Hz, 1H), 6.88 (d, J = 8.0 Hz, 1H), 5.54 (s, 2H, NH₂), 2.07 (s, 3H, CH₃).[4]

¹³C NMR (100 MHz, DMSO-d₆): δ 151.98, 149.07, 127.13, 117.89, 113.97, 111.00, 12.88.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. Key peaks are observed for N-H stretching of the primary amine, C-H stretching of the aromatic ring and methyl group, and N-O stretching of the nitro group.

Synthesis of this compound

The primary industrial synthesis of this compound involves the selective reduction of one nitro group of 2,6-dinitrotoluene. This can be achieved using various reducing agents, with sodium sulfide (B99878) or ammonium (B1175870) sulfide being common choices (the Zinin reduction). Catalytic hydrogenation over a palladium catalyst also affords the desired product.

Experimental Protocol: Selective Reduction of 2,6-Dinitrotoluene with Sodium Sulfide

This protocol is a generalized procedure based on the well-established Zinin reduction for the selective reduction of dinitroarenes.

Materials:

-

2,6-Dinitrotoluene

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Sulfur

-

Water

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for neutralization)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of sodium polysulfide is prepared by dissolving sodium sulfide nonahydrate and sulfur in a mixture of ethanol and water.

-

2,6-Dinitrotoluene is added portion-wise to the stirred sodium polysulfide solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The aqueous residue is diluted with water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Applications in Chemical Synthesis

This compound is a versatile intermediate, primarily used in the synthesis of azo dyes. Its amino group can be readily diazotized and coupled with various aromatic compounds to produce a wide range of colors.

Synthesis of Azo Dyes

The synthesis of azo dyes from this compound involves two main steps: diazotization of the primary amino group followed by coupling with an electron-rich aromatic compound (a coupling component).

Experimental Protocol: General Procedure for Azo Dye Synthesis

Materials:

-

This compound

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (B80452) (NaNO₂)

-

A coupling component (e.g., 2-naphthol, N,N-dimethylaniline)

-

Sodium Hydroxide (B78521) (for phenolic coupling components) or Acetic Acid (for amine coupling components)

-

Ice

Procedure:

-

Diazotization: this compound is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A cold aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

-

Coupling: In a separate beaker, the coupling component is dissolved in an appropriate solvent. For phenols like 2-naphthol, an aqueous sodium hydroxide solution is used. For aromatic amines like N,N-dimethylaniline, an acidic solution (e.g., acetic acid) is used. This solution is also cooled in an ice bath.

-

The cold diazonium salt solution is slowly added to the cold solution of the coupling component with vigorous stirring. The formation of the azo dye as a colored precipitate is typically immediate.

-

The reaction mixture is stirred for an additional period to ensure complete coupling.

-

The precipitated azo dye is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Visualization of Synthetic Pathways

Synthesis of this compound

Caption: Synthesis of this compound.

General Workflow for Azo Dye Synthesis

References

Navigating the Solubility Landscape of 2-Methyl-3-nitroaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the solubility characteristics of 2-Methyl-3-nitroaniline, a key intermediate in various chemical syntheses. Recognizing a notable gap in publicly available quantitative solubility data for this compound in organic solvents, this document provides a comprehensive, generalized experimental protocol for its determination. This guide serves as a foundational resource, equipping researchers with the necessary methodology to establish the solubility profile of this compound in solvents relevant to their work in synthesis, purification, and formulation.

Introduction to this compound

This compound (CAS No: 603-83-8) is a yellow crystalline solid.[1] Its molecular structure, featuring both an amino and a nitro group on a toluene (B28343) backbone, makes it a valuable precursor in the synthesis of dyes, pigments, and specialty chemicals. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as recrystallization, and developing stable formulations.

Solubility Profile of this compound

A thorough review of scientific literature reveals a significant scarcity of quantitative solubility data for this compound in common organic solvents. The available information is largely qualitative or limited to its solubility in water.

Qualitative and Aqueous Solubility Data

The compound is generally described as having low solubility in water.

Table 1: Available Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 23 | <0.1 g/100 mL | [1] |

| Water | Not Specified | <1 mg/mL | [2] |

The lack of comprehensive data underscores the necessity for experimental determination of solubility in organic solvents for any application requiring this information.

Experimental Protocol: Determination of Solubility via the Isothermal Equilibrium Method

The most reliable and widely accepted method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal equilibrium (or shake-flask) method. This protocol outlines the steps to accurately measure the solubility of this compound in a chosen organic solvent at a specific temperature.

Principle

A supersaturated slurry of this compound in the selected solvent is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At this point, the rate of dissolution of the solid is equal to the rate of its precipitation. The concentration of this compound in the clear supernatant is then determined, which represents its solubility at that temperature.

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade or higher)

-

Glass vials with screw caps (B75204) or other sealable containers

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)

Experimental Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is achieved and that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Sealing: Tightly seal the vial to prevent any solvent evaporation during the experiment.

-

Equilibration: Place the sealed vial in a constant temperature shaker bath set to the desired temperature. Agitate the slurry for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The required time for equilibration can be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) and confirming that the measured solubility is constant.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

Sample Preparation for Analysis:

-

For HPLC/UV-Vis: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

For Gravimetric Analysis: Accurately weigh the vial containing the filtered supernatant.

-

-

Concentration Analysis: Determine the concentration of this compound in the prepared sample using a validated analytical method.

-

High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its specificity and sensitivity.

-

Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water.

-

Column: A standard C18 reverse-phase column.

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Quantification: Calculate the concentration based on a calibration curve prepared from standard solutions of known concentrations.

-

-

UV-Vis Spectrophotometry: A simpler method if no other components in the solution absorb at the analytical wavelength. A calibration curve of absorbance versus concentration must be prepared.

-

Gravimetric Analysis:

-

Evaporate the solvent from the pre-weighed vial containing the filtered supernatant under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute to avoid decomposition).

-

Once all the solvent has been removed, cool the vial to room temperature in a desiccator and weigh it.

-

The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the vial with the supernatant minus the mass of the vial with the dried solid.

-

Solubility can then be expressed in various units, such as g/100 g of solvent or mole fraction.

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining the solubility of this compound.

Conclusion

While there is a notable absence of comprehensive quantitative solubility data for this compound in organic solvents within the public domain, this guide provides a robust and detailed experimental protocol based on the isothermal equilibrium method. By following this methodology, researchers and drug development professionals can accurately determine the solubility of this compound in their solvents of interest. This essential data will empower them to optimize synthetic and purification processes, leading to more efficient and reliable outcomes in their research and development endeavors. For applications where precise knowledge of solubility is critical, experimental determination is strongly recommended.

References

An In-depth Technical Guide on the Physical Properties of 2-Methyl-3-nitroaniline

This guide provides a comprehensive overview of the melting and boiling point data for 2-Methyl-3-nitroaniline (CAS No. 603-83-8), tailored for researchers, scientists, and professionals in drug development. The document summarizes key physical constants and outlines general experimental methodologies for their determination.

Physical Properties of this compound

This compound, also known as 3-nitro-o-toluidine, presents as yellow rhombic needles or a bright yellow powder[1][2]. Its molecular formula is C₇H₈N₂O₂ with a molecular weight of 152.15 g/mol [1][3].

Data Presentation

The following table summarizes the reported melting and boiling points for this compound from various sources.

| Physical Property | Value Range | Notes |

| Melting Point | 87 - 92.2 °C (189 - 198 °F) | Sources report ranges from 87-91°C to 88-92°C[1][2][3][4][5]. |

| Boiling Point | 304.7 - 305 °C (580.5 - 581 °F) | One source indicates decomposition at the boiling point[1][2][3][5]. |

Experimental Protocols

While specific experimental protocols for the determination of the melting and boiling points of this compound are not extensively detailed in the provided literature, general methodologies for compounds of this nature are well-established.

Melting Point Determination

A common method for determining the melting point of a crystalline solid like this compound is the capillary tube method.

-

Apparatus: A melting point apparatus, capillary tubes, thermometer, and a sample of the compound.

-

Procedure:

-

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a heating block or an oil bath within a melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. The sharpness of the melting point range can be an indicator of the sample's purity[6].

-

Boiling Point Determination

For the determination of the boiling point, several methods can be employed, including distillation and the Thiele tube method.

-

Distillation Method:

-

A simple distillation apparatus is set up with a flask containing the liquid sample (at least 5 mL) and a few boiling chips or a stir bar[7].

-

The flask is heated, and as the liquid boils, the vapor rises and is condensed.

-

A thermometer is placed so that its bulb is just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid[7][8].

-

The temperature at which the liquid steadily distills is recorded as the boiling point. The atmospheric pressure should also be recorded as it affects the boiling point[7].

-

-

Thiele Tube Method:

-

A small amount of the liquid is placed in a small test tube, and an inverted capillary tube is added[7].

-

This assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil[7].

-

As the sample is heated, a stream of bubbles will emerge from the inverted capillary tube[7].

-

The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point[7].

-

Logical Relationship Diagram

The following diagram illustrates the hierarchical relationship of the information presented in this guide.

Caption: Information hierarchy for this compound.

References

- 1. This compound | C7H8N2O2 | CID 11783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 603-83-8 [chemicalbook.com]

- 3. saflikpharma.com [saflikpharma.com]

- 4. 152021000 [thermofisher.com]

- 5. 603-83-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. brainly.com [brainly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vernier.com [vernier.com]

Spectroscopic Profile of 2-Methyl-3-nitroaniline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-3-nitroaniline (CAS No: 603-83-8), a chemical intermediate of interest in pharmaceutical and chemical research.[1][2][3] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting the data in a structured format for easy reference by researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 2-Amino-6-nitrotoluene, 3-Nitro-o-toluidine

-

Appearance: Yellow to greenish-yellow crystalline powder.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Data

The ¹H NMR spectrum of this compound reveals the presence of distinct protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.07 | t | 8.0 | 1H | Ar-H |

| 6.93 | d | 7.9 | 1H | Ar-H |

| 6.88 | d | 8.0 | 1H | Ar-H |

| 5.54 | s | 2H | -NH₂ | |

| 2.07 | s | 3H | -CH₃ |

Data obtained in DMSO-d₆ at 400 MHz.[5]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 151.98 | Ar-C |

| 149.07 | Ar-C |

| 127.13 | Ar-C |

| 117.89 | Ar-C |

| 113.97 | Ar-C |

| 111.00 | Ar-C |

| 12.88 | -CH₃ |

Data obtained in DMSO-d₆ at 100 MHz.[5]

NMR Experimental Protocol

Sample Preparation: A dilute solution of this compound was prepared by dissolving the sample in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

Data Acquisition:

-

For ¹H NMR, the spectral width and acquisition time were optimized to ensure proper resolution of all proton signals.

-

For ¹³C NMR, a proton-decoupled spectrum was obtained to simplify the spectrum to single lines for each unique carbon atom.

-

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Absorption Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3485 | Strong | N-H Stretch (asymmetric) |

| 3375 | Strong | N-H Stretch (symmetric) |

| 1620 | Strong | N-H Bend |

| 1580 | Strong | C=C Stretch (aromatic) |

| 1520 | Strong | N-O Stretch (asymmetric) |

| 1340 | Strong | N-O Stretch (symmetric) |

| 780 | Strong | C-H Bend (aromatic) |

Data is representative of a KBr pellet or nujol mull preparation.[6] The gas-phase IR spectrum is also available through the NIST WebBook.[7]

IR Experimental Protocol

Sample Preparation:

-

KBr Pellet Method: A small amount of this compound was intimately mixed with dry potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet.

-

Nujol Mull Method: A small amount of the solid sample was ground with a few drops of Nujol (mineral oil) to form a paste, which was then pressed between two salt plates.

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

-

A background spectrum of the KBr pellet or salt plates was recorded first.

-

The sample was then placed in the beam path, and the sample spectrum was acquired.

-

The final spectrum is presented as a plot of transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 152 | 100 | [M]⁺ (Molecular Ion) |

| 136 | 20 | [M-O]⁺ |

| 122 | 30 | [M-NO]⁺ |

| 106 | 80 | [M-NO₂]⁺ |

| 77 | 95 | [C₆H₅]⁺ |

Data obtained via electron ionization (EI).[4][8]

Mass Spectrometry Experimental Protocol

Sample Introduction: The sample was introduced into the ion source, typically after passing through a gas chromatograph (GC-MS) for separation from any impurities.

Ionization: Electron Ionization (EI) was used, where the sample molecules were bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.

Mass Analysis: The ions were accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

Detection: The separated ions were detected, and their abundance was recorded to generate a mass spectrum.

References

A Technical Guide to the Synthesis of 2-Methyl-3-nitroaniline from o-Toluidine

Abstract: This technical guide provides a comprehensive overview of the multi-step synthesis of 2-Methyl-3-nitroaniline from o-toluidine (B26562). Direct nitration of o-toluidine is challenging due to the high reactivity of the amino group, which can lead to oxidation and the formation of undesired isomers. To circumvent these issues, a robust three-step synthesis route is employed: (1) protection of the amino group via acetylation, (2) regioselective nitration of the resulting N-acetyl-o-toluidine, and (3) subsequent hydrolysis to yield the target compound. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visual diagrams of the reaction pathway and experimental workflow to aid researchers, scientists, and professionals in drug development.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various organic compounds, including azo dyes and potential pharmaceutical agents. The synthesis from o-toluidine requires careful control of regioselectivity to introduce the nitro group at the C3 position of the aromatic ring. The presence of two activating groups, the amino (-NH₂) and methyl (-CH₃), complicates direct electrophilic aromatic substitution. The amino group is a powerful ortho-, para-director, but under the strongly acidic conditions required for nitration, it is protonated to the anilinium ion (-NH₃⁺), which is a meta-director.[1] Furthermore, the amino group is susceptible to oxidation by nitric acid.[1]

To achieve the desired substitution pattern and prevent degradation, the synthesis is strategically performed in three distinct steps:

-

Protection: The amino group of o-toluidine is protected as an acetamide (B32628) (N-acetyl-o-toluidine). The acetamido group is less activating than the amino group but remains an ortho-, para-director, sterically hindering the ortho-positions and electronically favoring para-substitution.

-

Nitration: The protected intermediate, N-acetyl-o-toluidine, is nitrated. The directing effects of the acetamido and methyl groups, combined with steric hindrance, lead to a mixture of nitro isomers.

-

Deprotection: The acetyl group is removed from the desired nitro-intermediate via acid-catalyzed hydrolysis to yield this compound.

This guide provides detailed methodologies for each of these critical steps.

Reaction Pathway and Workflow

The overall synthetic route involves a sequence of protection, nitration, and deprotection steps. The logical flow of the experimental procedure is designed to isolate the desired product from isomeric byproducts.

Caption: Chemical transformation from o-toluidine to this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Experimental Protocols

The following protocols are compiled from established chemical synthesis procedures.[1][2] Personnel should adhere to all standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All operations should be performed in a well-ventilated fume hood.

Step 1: Acetylation of o-Toluidine

This step protects the amino group as an acetamide to prevent oxidation and control the regioselectivity of nitration.

-

Materials:

-

o-Toluidine

-

Acetic anhydride

-

Glacial acetic acid

-

Cold deionized water

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer and reflux condenser, add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.[1]

-

Heat the mixture to reflux and maintain for a sufficient time to ensure complete acetylation. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture slowly into a beaker of cold water with stirring to precipitate the N-acetyl-o-toluidine product.[1]

-

Collect the white solid precipitate by vacuum filtration, wash thoroughly with cold water, and air-dry.

-

Step 2: Nitration of N-acetyl-o-toluidine

This is the key step where the nitro group is introduced onto the aromatic ring. Precise temperature control is critical to minimize side reactions.

-

Materials:

-

Dried N-acetyl-o-toluidine (from Step 1)

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Crushed ice/ice water

-

-

Procedure:

-

Suspend the dried N-acetyl-o-toluidine in concentrated sulfuric acid in a flask. Cool the mixture to 0-5 °C in an ice-salt bath.[1]

-

Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the suspension of N-acetyl-o-toluidine while stirring vigorously. Maintain the reaction temperature below 10 °C throughout the addition.[1]

-

After the addition is complete, continue stirring at low temperature for a designated period to ensure the reaction goes to completion.[1]

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product mixture.[1]

-

Filter the resulting solid, wash thoroughly with cold water to remove excess acid, and dry.

-

Step 3: Hydrolysis of the Nitrated Intermediate

The final step involves the removal of the acetyl protecting group to yield the free amine.

-

Materials:

-

Nitrated product mixture (from Step 2)

-

Aqueous sulfuric acid (e.g., 70%) or hydrochloric acid

-

Sodium hydroxide (B78521) (NaOH) solution

-

-

Procedure:

-

Place the crude nitrated intermediate in a round-bottom flask with an aqueous solution of sulfuric acid.[1]

-

Heat the mixture under reflux. Monitor the hydrolysis by TLC until the starting material has been consumed.[1]

-

Cool the reaction solution and carefully neutralize it with a base, such as sodium hydroxide solution, until the this compound product precipitates.[1]

-

Filter the product, wash it with water, and dry.

-

The crude product is a mixture of isomers and will require further purification, typically by fractional crystallization or column chromatography, to isolate the desired this compound.[1][3]

-

Data Presentation

The efficiency and outcome of the synthesis are dependent on reaction conditions. The following tables summarize key quantitative data.

Table 1: Summary of Reaction Conditions

| Step | Key Reagents | Temperature | Typical Reaction Time |

| Acetylation | o-Toluidine, Acetic Anhydride | Reflux | 1-2 hours |

| Nitration | N-acetyl-o-toluidine, HNO₃/H₂SO₄ | 0-10 °C | 1-2 hours |

| Hydrolysis | Nitro-N-acetyl-o-toluidine, H₂SO₄(aq) | Reflux | 30-60 minutes |

Table 2: Representative Isomer Distribution in the Nitration of N-substituted o-Toluidine Derivatives

The regioselectivity of the nitration step is critical. The distribution of isomers is influenced by the nature of the protecting group. While data for the N-acetyl group is qualitative, a study using the N-succinimidil group provides quantitative insight into the steric and electronic effects at play.

| Protecting Group | This compound | 2-Methyl-4-nitroaniline | 2-Methyl-5-nitroaniline |

| N-acetyl | - | ~45% | ~33% |

| N-succinimidil | 29% | - | 55% |

| Data adapted from a study on the regioselectivity of toluidine nitration.[4] The N-acetyl derivative's regioselectivity is controlled by its +R effect (ortho/para directing) and the methyl group's +I effect.[4] The bulkier N-succinimidil group's +R effect is diminished, allowing the alkyl group to control product distribution.[4] |

Troubleshooting and Safety Considerations

| Observed Problem | Potential Causes | Solutions |

| Low Yield | Incomplete reaction; Oxidation of the amine; Loss of product during workup. | Protect the amino group via acetylation; Ensure sufficient reaction time and appropriate temperature; Optimize extraction and purification steps.[1] |

| Formation of Tarry Byproducts | Direct nitration without protection; Reaction temperature too high; Rapid addition of nitrating agent. | Always acetylate the o-toluidine before nitration; Maintain a low temperature (0-10 °C) during nitration; Add the nitrating mixture dropwise with vigorous stirring.[1] |

| Unexpected Isomer Ratio | Steric hindrance influencing the position of nitration. | The distribution of isomers is an inherent outcome of the competing directing effects of the methyl and acetamido groups. Characterize the product mixture to determine the isomer ratio and employ high-resolution separation techniques like column chromatography for purification.[1] |

Safety: The reagents used in this synthesis are corrosive and toxic. Concentrated acids (H₂SO₄, HNO₃) can cause severe burns. o-Toluidine and its nitro derivatives are toxic and should be handled with care. Always operate in a fume hood and wear appropriate PPE.

References

2-Methyl-3-nitroaniline: A Comprehensive Technical Guide to Hazards and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hazards and necessary safety precautions for handling 2-Methyl-3-nitroaniline. The information is intended to equip researchers, scientists, and professionals in drug development with the knowledge to safely handle this chemical in a laboratory or industrial setting. This guide includes quantitative data on physical and chemical properties, toxicological information, detailed safety protocols, and visual workflows for emergency procedures.

Physicochemical and Toxicological Data

A clear understanding of the physical, chemical, and toxicological properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [1][2] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | Yellow to greenish-yellow crystalline powder or yellow rhombic needles. | [1][3] |

| Melting Point | 88-90 °C (190-194 °F) | [4] |

| Boiling Point | 305 °C (581 °F) (decomposes) | [1][4] |

| Solubility | Insoluble in water (<1 mg/mL at 23 °C). | [1][3] |

| Stability | Stable under normal temperatures and pressures. May be sensitive to prolonged exposure to air. | [3] |

Table 2: Toxicological Information for this compound

| Hazard Classification | GHS Category | Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[1] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[1][2] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects.[2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Pictograms:

Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[2][4]

-

H373: May cause damage to organs through prolonged or repeated exposure.[1][2]

-

H411: Toxic to aquatic life with long lasting effects.[2]

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the safety data sheet (SDS) for this chemical. Key precautions include:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2]

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P405: Store locked up.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Protocols

Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability of this compound and identify potential thermal hazards by detecting exothermic decomposition events. This protocol is based on the principles outlined in ASTM E537.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 5-20 mg) is accurately weighed and placed into a high-pressure DSC cell. For safety studies, sealed cells are recommended to prevent the loss of volatile decomposition products.

-

Instrument Setup: The DSC instrument is calibrated according to the manufacturer's instructions. An empty, sealed DSC cell is used as a reference.

-

Experimental Conditions: The sample and reference cells are placed in the DSC furnace. The temperature is ramped at a constant rate, typically between 2-10 °C/min, over a defined temperature range (e.g., from ambient to 350 °C). The experiment should be conducted under an inert atmosphere, such as nitrogen, to prevent oxidation.

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to identify the onset temperature of any exothermic or endothermic events. The enthalpy of these events (in J/g) is calculated by integrating the peak area. A significant exothermic event indicates thermal decomposition and a potential thermal hazard.

Small-Scale Chemical Incompatibility Testing

Objective: To assess the potential for hazardous reactions when this compound is mixed with other substances, particularly those it is known to be incompatible with (acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizers).[1]

Methodology:

-

Personal Protective Equipment: This experiment must be conducted in a chemical fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Scale: All tests should be performed on a small scale. Start with approximately 50-100 mg of this compound in a small, clean, and dry test tube.

-

Reagent Addition: Slowly add a few drops or a small crystal of the test reagent (e.g., a dilute solution of a strong acid or a small amount of an oxidizing agent) to the this compound.

-

Observation: Carefully observe the mixture for any signs of a reaction, including:

-

Temperature change (exotherm or endotherm), which can be monitored with a non-contact infrared thermometer.

-

Gas evolution.

-

Color change.

-

Formation of a precipitate.

-

Smoke or fumes.

-

-

Documentation: Record all observations for each reagent tested.

-

Scaling Up: If no reaction is observed on a small scale, the experiment can be cautiously scaled up, but with extreme care and continuous monitoring.

-

Waste Disposal: All test mixtures should be considered hazardous waste and disposed of accordingly.

Personal Protective Equipment (PPE)

The following diagram outlines the minimum personal protective equipment required when handling this compound.

References

A Technical Guide to Commercial Sourcing and Quality Control of 2-Methyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial landscape for 2-Methyl-3-nitroaniline (CAS No. 603-83-8), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document outlines key commercial suppliers, provides a comparative analysis of product specifications, and details standardized experimental protocols for quality control and characterization.

Commercial Suppliers and Product Specifications

The procurement of high-purity this compound is critical for reproducible research and manufacturing outcomes. A multitude of chemical suppliers offer this compound in varying grades and quantities. Below is a summary of prominent commercial suppliers and their typical product specifications. It is important to note that specifications can vary by batch and grade, and it is always recommended to request a certificate of analysis (CoA) before purchase.

| Supplier | Purity Specification | Physical Form | Additional Information |

| Sigma-Aldrich (Merck) | ≥97% | Crystalline Powder | Research and development quantities available.[1] |

| Thermo Scientific Chemicals | 97% | Yellow to yellow-green crystalline powder.[2] | Purity confirmed by HPLC (>96.0%) and infrared spectroscopy.[2] |

| TCI Chemicals | >98.0% (GC) | Light yellow to amber to dark green powder to crystal.[3][4] | Available globally with stock in various regions.[3][4] |

| Saflik Pharma LLP | >98% | - | Certified manufacturer based in India, offering commercial quantities.[5][6] |

| Biosynth | - | - | Offers various pack sizes for pharmaceutical testing.[7] |

| Santa Cruz Biotechnology | - | - | Biochemical for proteomics research.[8] |

| Apollo Scientific | - | - | UK-based supplier with US stock available.[9] |

| Henan Tianfu Chemical Co., Ltd | - | - | China-based manufacturer with large production capacity.[10] |

| Hebei Dangtong Biological Technology Co., Ltd | 98% | Yellow to yellowish-green crystalline powder. | Offers industrial and pharma grades. |

Table 1. Commercial Suppliers and Purity of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [2][8][11] |

| Molecular Weight | 152.15 g/mol | [1][8] |

| Melting Point | 87°C to 91°C | [2][6] |

| Boiling Point | ~305°C | [5][6] |

| Appearance | Yellow to yellow-green crystalline powder | [2] |

Table 2. Physicochemical Properties of this compound.

Experimental Protocols for Quality Assessment

Accurate and reliable analytical methods are essential for verifying the purity and identity of this compound. The following protocols are based on established methods for the analysis of nitroanilines and can be adapted for in-house quality control.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and the detection of related impurities.

A. Instrumentation and Reagents

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

This compound reference standard

B. Chromatographic Conditions

-

Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

-

Detection Wavelength: 254 nm

C. Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

-

Sample Solution: Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 10 mL of methanol, and then dilute with the mobile phase to a concentration within the calibration range.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

D. Analysis

-

Inject the working standards to generate a calibration curve.

-

Inject the sample solution.

-

The purity is calculated by comparing the peak area of the sample to the calibration curve.

Impurity Profiling by Gas Chromatography (GC)

GC is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

A. Instrumentation and Reagents

-

Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)

-

Helium or Nitrogen (carrier gas)

-

Methanol or Acetone (solvent)

-

This compound sample

B. Chromatographic Conditions

-

Injector Temperature: 250°C

-

Detector Temperature (FID): 300°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold: 5 minutes at 250°C

-

-

Carrier Gas Flow Rate: 1 mL/min

-

Injection Mode: Split (e.g., 50:1)

C. Sample Preparation

-

Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol or acetone) to a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the prepared sample into the GC.

D. Analysis

-

Identify peaks corresponding to impurities by comparing their retention times to known standards or by mass spectral library matching if using a GC-MS system.

-

Quantify impurities using the area percent method or by creating calibration curves for specific known impurities.

Visualizing Workflows and Relationships

To aid in the decision-making process and to visualize the analytical workflow, the following diagrams are provided.

Caption: Workflow for Commercial Supplier Selection and Qualification.

Caption: Analytical Workflow for Quality Control of this compound.

References

- 1. This compound | 603-83-8 | FM31633 | Biosynth [biosynth.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. This compound | C7H8N2O2 | CID 11783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. saflikpharma.com [saflikpharma.com]

- 7. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. benchchem.com [benchchem.com]

- 10. epa.gov [epa.gov]

- 11. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to 2-Methyl-3-nitroaniline: Discovery, Synthesis, and Properties